molecular formula C6H12ClN B1530013 N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-09-4

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B1530013
M. Wt: 133.62 g/mol
InChI Key: NRZPQUZMLISKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1886967-09-4 . It has a molecular weight of 133.62 .


Molecular Structure Analysis

The InChI code for “N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is 1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine Derivatives

New Synthetic Routes

Researchers have developed new routes to access bicyclo[1.1.1]pentan-1-amine derivatives, highlighting the compound's role as a critical moiety in medicinal chemistry. For instance, a method for synthesizing bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane through reduction has been reported, offering a scalable and flexible approach to this important structure (Goh et al., 2014).

Aminoalkylation Methods

The aminoalkylation of [1.1.1]propellane to directly synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines demonstrates a mild reaction process that tolerates various functional groups. This method significantly streamlines the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks, crucial for pharmaceutical applications (Hughes et al., 2019).

Applications in Medicinal Chemistry

Building Blocks for Drug Discovery

Bicyclo[1.1.1]pentan-1-amines serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering a pathway to generate drug-like molecules with improved passive permeability, aqueous solubility, and metabolic stability. The development of multifunctionalized bicyclo[1.1.1]pentan-1-amine derivatives through radical multicomponent carboamination of [1.1.1]propellane illustrates the compound's significance in expanding the drug-like chemical space (Kanazawa et al., 2017).

Fundamental Organic Chemistry Research

Photochemical Transformations

The conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical represents an innovative approach to manipulating the bicyclo[1.1.1]pentane skeleton for the creation of complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Radical Fluorination

An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine by employing radical fluorination has been explored, demonstrating the exploration of novel chemical spaces through synthetic access to new and intriguing building blocks, which is crucial for modern medicinal chemistry (Goh & Adsool, 2015).

Safety And Hazards

The safety information available indicates that “N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” has a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPQUZMLISKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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